3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine
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Overview
Description
3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of triazoloazepines. This compound is characterized by its unique triazole and azepine fused ring structure, which makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at elevated temperatures, followed by the addition of sodium hydroxide to adjust the pH . The resulting intermediate is then subjected to further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents like ethanol and methylene dichloride . Reaction conditions often involve controlled temperatures and pH adjustments to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include various substituted triazoloazepines and pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways are still under investigation, but they likely involve interactions with nitrogen-containing heterocycles and related structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
- (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride
- (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
What sets 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine apart from these similar compounds is its specific pyrazole substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N6 |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H14N6/c11-7-6-12-14-9(7)10-15-13-8-4-2-1-3-5-16(8)10/h6H,1-5,11H2,(H,12,14) |
InChI Key |
CGKKLUJXNRXNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=C(C=NN3)N |
Origin of Product |
United States |
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